molecular formula C14H16N2O2 B1529010 [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine CAS No. 1803562-77-7

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine

Cat. No.: B1529010
CAS No.: 1803562-77-7
M. Wt: 244.29 g/mol
InChI Key: ILUTVGBBKSMFIV-UHFFFAOYSA-N
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Description

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine is a pyridine derivative featuring a benzyloxy substituent at position 5, a methoxy group at position 6, and a methanamine moiety at position 2. Its molecular formula is C₁₄H₁₆N₂O₂, with a molecular weight of 244.29 g/mol.

Properties

IUPAC Name

(6-methoxy-5-phenylmethoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-17-14-13(8-7-12(9-15)16-14)18-10-11-5-3-2-4-6-11/h2-8H,9-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUTVGBBKSMFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)CN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Differences

Pyridine vs. Indole Cores
  • Pyridine-based compounds (e.g., [5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine) exhibit planar aromatic structures conducive to π-π stacking interactions with biological targets. The nitrogen atom in pyridine may participate in hydrogen bonding, enhancing binding specificity .
  • Indole-based analogues (e.g., (6-Methoxy-1H-indol-3-yl)methanamine) incorporate a bicyclic structure, which can improve membrane permeability and modulate serotonin receptor interactions. Indole derivatives are often explored in CNS drug development .
Substituent Effects
  • However, this may also reduce aqueous solubility .
  • Halogenated substituents (e.g., 4-chlorophenyl in the CCR1 antagonist) improve target affinity and metabolic stability by resisting oxidative degradation .
  • Fluorophenyl groups (e.g., {4-[(2-fluorophenyl)methoxy]phenyl}methanamine) introduce electronegativity, which can alter binding kinetics and reduce off-target interactions .
Pharmacological Profiles
  • The CCR1 antagonist ([4-(4-chlorophenyl)-1-(4,4-diphenylbutyl)piperidin-4-yl]methanamine) demonstrates moderate potency (EC₅₀ = 3.6 μM) in inhibiting chemokine receptor activity, suggesting utility in inflammatory diseases .
  • Bone formation agents like {4-[(2-fluorophenyl)methoxy]phenyl}methanamine highlight the role of methanamine derivatives in modulating osteoblast differentiation, though mechanistic details remain understudied .

Pharmacokinetic Considerations

  • Methoxy groups in the target compound may slow hepatic metabolism by cytochrome P450 enzymes, extending half-life compared to non-substituted analogues .
  • Benzyloxy groups could increase plasma protein binding, reducing free drug concentration but improving tissue distribution .

Biological Activity

[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine, a compound with the molecular formula C₁₁H₁₅N₃O₂, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a benzyloxy group and a methoxy group, which are critical for its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to form hydrogen bonds and π-π interactions with enzyme active sites, modulating their activity.
  • Receptor Binding : The benzyloxy and methoxy groups may facilitate binding to various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially by disrupting cell wall synthesis or interfering with protein synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of target enzymes
AntimicrobialEffective against MRSA and other pathogens
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neuronal cells in oxidative stress models

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 16 μg/mL, indicating significant antibacterial properties that could be leveraged in treating resistant infections .
  • Cytotoxic Effects on Cancer Cells :
    In vitro studies showed that the compound induced cytotoxicity in HeLa (cervical cancer) and A549 (lung cancer) cell lines. The mechanism involved the activation of apoptotic pathways, suggesting potential as an anticancer agent .
  • Neuroprotective Properties :
    Research into the neuroprotective effects of the compound revealed that it could mitigate neuronal damage induced by oxidative stress in models of Parkinson's disease. This suggests a promising avenue for further exploration in neurodegenerative disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine
Reactant of Route 2
[5-(Benzyloxy)-6-methoxypyridin-2-yl]methanamine

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